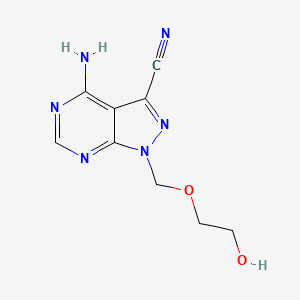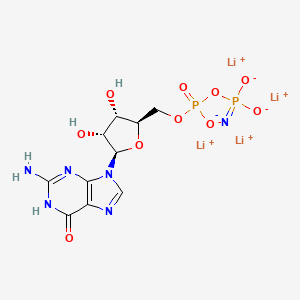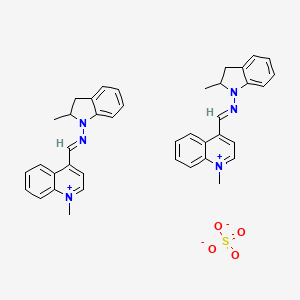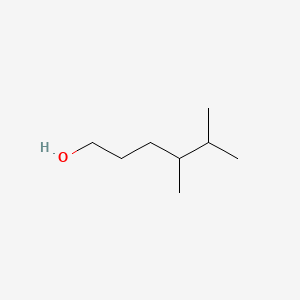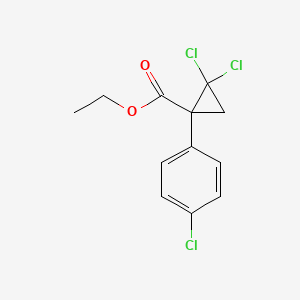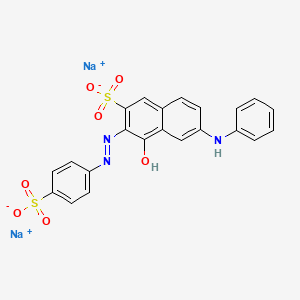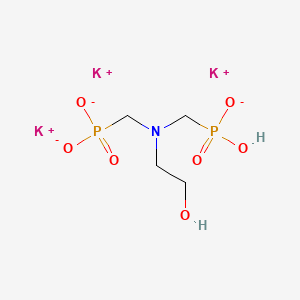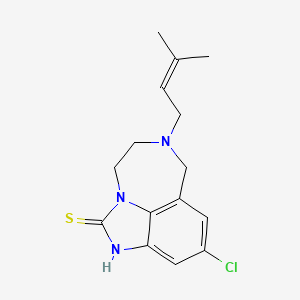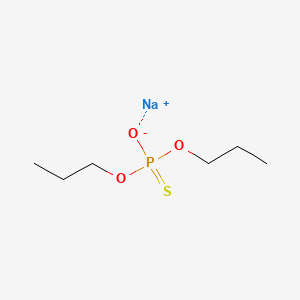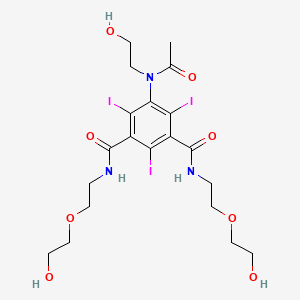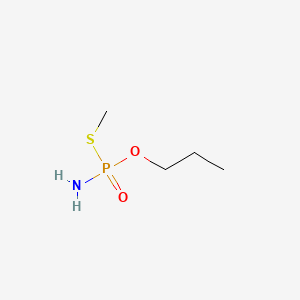
Methyl propyl phosphoramidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl propyl phosphoramidothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of a phosphoramidothioate group, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl propyl phosphoramidothioate typically involves the reaction of phosphorus trichloride (PCl3) with sulfur to form phosphorus trichloride sulfide (PSCl3). This intermediate is then reacted with methanol to produce O-methyl phosphorodichloridothioate. The final step involves the reaction of O-methyl phosphorodichloridothioate with propylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves maintaining the intermediates in solution, typically in dichloromethane (CH2Cl2), to ensure high yield and purity. The use of catalytic agents and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl propyl phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidothioate derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphoramidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonium hydroxide (NH4OH) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioate derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Methyl propyl phosphoramidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl propyl phosphoramidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is often achieved through the formation of covalent bonds with the active sites of enzymes, rendering them inactive .
Comparación Con Compuestos Similares
Similar Compounds
Acephate: Another organophosphorus compound used as an insecticide.
Methamidophos: A toxic intermediate of acephate with similar chemical properties.
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate: A structurally related compound with similar applications.
Uniqueness
Methyl propyl phosphoramidothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its effectiveness in pest control make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
10265-94-8 |
|---|---|
Fórmula molecular |
C4H12NO2PS |
Peso molecular |
169.19 g/mol |
Nombre IUPAC |
1-[amino(methylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-4-7-8(5,6)9-2/h3-4H2,1-2H3,(H2,5,6) |
Clave InChI |
IUBUWBSOTBKGRL-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




